molecular formula C7H7ClN2O4S B1446579 Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate CAS No. 1803582-37-7

Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate

Cat. No.: B1446579
CAS No.: 1803582-37-7
M. Wt: 250.66 g/mol
InChI Key: KKYBZFKLUIEGNL-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate is a useful research compound. Its molecular formula is C7H7ClN2O4S and its molecular weight is 250.66 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Applications

Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate is involved in various chemical synthesis processes. For instance, Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis method for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is a potent dopamine and serotonin receptor antagonist (Hirokawa, Horikawa, & Kato, 2000). Similarly, Morimoto et al. (1997) discussed the synthesis of halosulfuron-methyl, a herbicide, using a process that includes the chlorination of pyrazole-4-carboxylates, a reaction potentially relevant to this compound (Morimoto, Sato, Susumu, & Takeuchi, 1997).

Electrocatalytic Carboxylation

Feng et al. (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine, a process potentially applicable to similar compounds like this compound. This research contributes to the understanding of environmentally friendly chemical synthesis processes (Feng, Huang, Liu, & Wang, 2010).

Synthesis and Characterization of Complexes

Yenikaya et al. (2011) synthesized and characterized novel compounds, including amino salicylato salts, which are relevant to the study of compounds like this compound. These studies are significant for understanding the properties and potential applications of such compounds (Yenikaya, Sarı, İlkimen, Bülbül, & Büyükgüngör, 2011).

Radioligand Synthesis for Imaging

Gao, Wang, and Zheng (2016) conducted research on synthesizing MK-1064 as a PET radioligand for imaging the orexin-2 receptor, involving compounds structurally related to this compound. This research highlights the application of such compounds in medical imaging and diagnostics (Gao, Wang, & Zheng, 2016).

Enhancement of Iron Excretion

Molenda, Jones, and Basinger (1994) studied the role of 3-hydroxypyrid-4-ones, similar in structure to this compound, in enhancing iron excretion. Their research contributes to the understanding of treatments for iron overload disorders (Molenda, Jones, & Basinger, 1994).

Properties

IUPAC Name

methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O4S/c1-14-7(11)4-2-5(15(9,12)13)6(8)10-3-4/h2-3H,1H3,(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYBZFKLUIEGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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